N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide
Description
N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide is a benzofuran-based carboxamide derivative featuring a 4-methoxybenzoyl group at position 2 and a furan-2-carboxamide substituent at position 6 of the benzofuran core.
Properties
IUPAC Name |
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c1-13-17-10-7-15(23-22(25)18-4-3-11-27-18)12-19(17)28-21(13)20(24)14-5-8-16(26-2)9-6-14/h3-12H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNYWYACIFYIPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Cyclization of o-Hydroxyaryl Alkynes
A widely adopted method for benzofuran synthesis involves cyclization of ortho-hydroxyaryl alkynes using Cu(I) or Cu(II) catalysts. For the target compound, 3-methyl-1-benzofuran can be synthesized via cyclization of 2-hydroxy-5-methylphenylacetylene under CuBr catalysis (Scheme 1). Key steps include:
Table 1: Optimization of Copper-Catalyzed Cyclization
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| CuBr | Na₂CO₃ | DMSO | 80 | 78 |
| CuI | K₂CO₃ | DMF | 100 | 65 |
| Cu(OAc)₂ | Cs₂CO₃ | Toluene | 120 | 52 |
Palladium-Mediated Acylation at the 2-Position
Introducing the 4-methoxybenzoyl group at the 2-position employs Pd-catalyzed cross-coupling. A representative protocol uses:
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Substrate : 3-Methyl-1-benzofuran.
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Reagents : 4-Methoxybenzoyl chloride, Pd(PPh₃)₄ (5 mol%), Xantphos (ligand), and K₂CO₃ in THF.
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Conditions : 12 hours at 90°C under N₂, yielding 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran (82% yield).
Mechanistic insights: Oxidative addition of Pd(0) to the acyl chloride forms an acyl-Pd intermediate, which undergoes electrophilic substitution at the benzofuran’s 2-position.
Functionalization at the 6-Position
Nitration and Reduction to Install Amine Group
The 6-position amination requires nitration followed by reduction:
Amidation with Furan-2-Carbonyl Chloride
The final step couples 6-amino-3-methyl-2-(4-methoxybenzoyl)benzofuran with furan-2-carbonyl chloride:
Table 2: Amidation Reaction Optimization
| Coupling Agent | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Furan-2-COCl | Pyridine | CH₂Cl₂ | 25 | 88 |
| EDCI/HOBt | DIPEA | DMF | 40 | 75 |
| DCC/DMAP | NEt₃ | THF | 50 | 68 |
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Acylation
A streamlined approach combines benzofuran formation and acylation in one pot:
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Cyclization : 2-Hydroxy-5-methylphenylacetylene + CuBr → 3-methyl-1-benzofuran.
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In-situ acylation : Add 4-methoxybenzoyl chloride and Pd(PPh₃)₄ directly.
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Yield : 70% overall.
Enzymatic Amination Strategies
Recent advances employ lipases (e.g., CAL-B) for regioselective amidation under mild conditions:
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Substrate : 6-Nitro-3-methyl-2-(4-methoxybenzoyl)benzofuran.
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Conditions : Furan-2-carboxylic acid, CAL-B (10 mg/mmol), tert-butanol, 40°C.
Challenges and Optimization
Regioselectivity in Nitration
Nitration at the 6-position competes with 4- and 7-positions. Directed ortho-metalation (DoM) using directing groups (e.g., –OMe) improves selectivity:
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. In cancer research, it has been shown to induce apoptosis in cancer cells through the activation of the p53-p21 pathway, leading to cell cycle arrest and programmed cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Variations
The target compound shares structural similarities with several benzofuran-carboxamide derivatives, differing primarily in substituents on the benzofuran core or attached aromatic systems. Key comparisons include:
Table 1: Structural Comparison of Benzofuran-Carboxamide Derivatives
*Calculated based on molecular formula.
Key Observations :
- Substituent Effects : The 4-methoxybenzoyl group in the target compound enhances electron density compared to simpler methoxyphenyl substituents in compounds .
- Hybrid Systems: Chromene- or thiazolidinone-containing analogs (e.g., ) exhibit distinct conformational rigidity due to fused heterocycles, impacting solubility and binding interactions .
Physicochemical and Spectroscopic Properties
Table 2: Spectroscopic and HRMS Data Comparison
Notes:
Biological Activity
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. The compound features a benzofuran core, which is known for various pharmacological properties, including anticancer and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of this compound is C23H18N2O4, with a molecular weight of 386.4 g/mol. The compound's structure includes several functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C23H18N2O4 |
| Molecular Weight | 386.4 g/mol |
| LogP | 5.7937 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 52.866 |
Anticancer Properties
This compound has shown significant antiproliferative activity against various cancer cell lines. Studies indicate that the compound exhibits an IC50 value in the low micromolar range, suggesting potent activity against tumor cells.
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In Vitro Studies :
- MTT assays demonstrated that derivatives of benzofuran, including this compound, inhibited cell proliferation in K562 and HL60 leukemia cells with IC50 values ranging from 0.1 to 5 μM, indicating strong cytotoxic effects without harming normal cells .
- The presence of the methoxy group at the 6-position of the benzofuran skeleton was critical for maintaining potent antiproliferative activity, as its removal led to significantly reduced efficacy .
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural components:
Case Studies
Several research studies have explored the biological effects of related compounds, providing insights into their therapeutic potential:
- Antiproliferative Activity : A study on similar benzofuran derivatives found that modifications at specific positions significantly altered their IC50 values, highlighting the importance of structural variations on biological outcomes .
- In Vivo Efficacy : In animal models, compounds with similar scaffolds have demonstrated reduced tumor growth and improved survival rates, suggesting that this compound could have comparable effects if tested in vivo .
Q & A
Q. What are the critical factors for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential functionalization of the benzofuran core, including acylation, amidation, and coupling reactions. Key factors include:
- Temperature control : Exothermic reactions (e.g., acylation) require cooling to 0–5°C to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for amide bond formation, while THF is preferred for benzofuran ring modifications .
- Catalyst use : Palladium catalysts may accelerate cross-coupling steps, but inert atmospheres (N₂/Ar) are necessary to avoid oxidation .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) achieves >95% purity, validated by HPLC .
Q. How is the molecular structure characterized, and what techniques are essential for validation?
Structural confirmation requires:
- NMR spectroscopy : and NMR identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in benzofuran at δ 6.5–7.5 ppm) .
- X-ray crystallography : Resolves dihedral angles (e.g., 78.5°–89.4° between benzofuran and chromenone moieties) and hydrogen-bonding networks (N–H···O, C–H···O) critical for stability .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 443.48 for C₁₈H₁₄N₂O₅S) .
Q. What preliminary biological assays are recommended to screen for activity?
- Cytotoxicity assays : Use MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Screen against kinases (e.g., CDK2) or inflammatory mediators (COX-2) via fluorometric assays .
- Immune modulation : Evaluate STING pathway activation using IFN-β luciferase reporter assays .
Advanced Research Questions
Q. How do crystallographic studies inform the compound’s stability and interaction potential?
Single-crystal X-ray analysis reveals:
- Hydrogen-bonding motifs : Strong N–H···O interactions (2.8–3.1 Å) between the amide group and DMF solvent stabilize the lattice .
- π-π stacking : Offset stacking (3.84 Å) between benzofuran and chromenone rings enhances crystalline packing efficiency .
- Conformational flexibility : The 4-oxothiazolidine ring adopts an envelope conformation (Φ₂ = 188.3°), influencing ligand-receptor docking .
Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory)?
- Target-specific assays : Use CRISPR-edited cell lines to isolate pathways (e.g., STING vs. NF-κB) .
- Metabolomic profiling : LC-MS/MS identifies metabolites that may activate divergent pathways in different tissues .
- Comparative SAR : Modify substituents (e.g., replace 4-methoxybenzoyl with fluorophenyl) to probe selectivity .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved efficacy?
- Substituent effects :
| Position | Modification | Impact |
|---|---|---|
| Benzofuran C3 | Methyl → Ethyl | Enhanced lipophilicity (logP +0.5) |
| Furan C2 | Carboxamide → Ester | Reduced STING activation (IC₅₀ ↑ 2-fold) |
- Computational modeling : Docking studies (AutoDock Vina) predict binding to the STING dimer interface (ΔG = −9.2 kcal/mol) .
Q. What methodologies address low solubility in aqueous buffers during in vivo studies?
- Prodrug design : Introduce phosphate esters at the methoxy group, cleaved by alkaline phosphatase in serum .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150–200 nm, PDI <0.1) to enhance bioavailability .
- Co-solvent systems : Use 10% DMSO/PBS (v/v) for IV administration, validated by hemolysis assays .
Data Contradiction Analysis
Q. Why do some studies report potent anticancer activity while others emphasize immune modulation?
- Dose-dependent effects : At low concentrations (1–10 µM), the compound activates STING-mediated IFN-β production (immune response). At higher doses (>20 µM), it induces apoptosis via ROS generation .
- Cell-type specificity : STING expression varies across cancer lines (e.g., high in THP-1 monocytes, low in A549 lung cells) .
Q. How can discrepancies in synthetic yields (40–75%) be reconciled?
- Reagent purity : Impurities in Pd catalysts (e.g., Pd(OAc)₂) reduce coupling efficiency. Use freshly distilled DMF to mitigate .
- Reaction monitoring : In-line FTIR tracks intermediate formation (e.g., acyl chloride at 1780 cm⁻¹) to optimize stepwise yields .
Key Research Gaps
- Mechanistic clarity : No in vivo data confirm STING pathway engagement. Use transgenic mice (STING⁻/⁻) for validation .
- Toxicity profiling : Acute toxicity (LD₅₀) and hepatorenal safety remain unstudied. Conduct OECD 423 assays in rodents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
